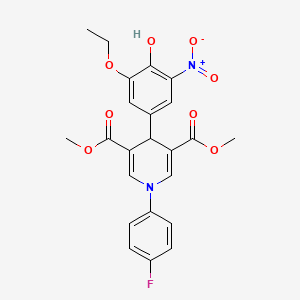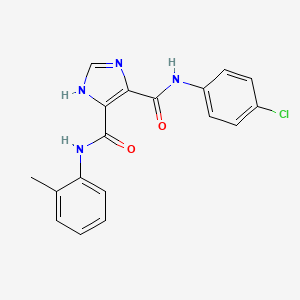![molecular formula C17H11BrFNO3 B3527761 (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B3527761.png)
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Overview
Description
The compound (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to its aromatic rings, along with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-bromo-4-methoxybenzaldehyde with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding oxazole derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
- (4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
- (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Uniqueness
What sets (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one apart from similar compounds is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO3/c1-22-15-7-2-10(8-13(15)18)9-14-17(21)23-16(20-14)11-3-5-12(19)6-4-11/h2-9H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAGIYLZKZNSG-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide](/img/structure/B3527693.png)
![[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B3527699.png)
![2-chloro-N-({4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3527721.png)
![N-({[4-(benzyloxy)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B3527726.png)
![N-[2-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B3527741.png)
![3-bromo-4-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B3527746.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B3527748.png)
![methyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3527769.png)
![METHYL 2-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B3527775.png)

![2'-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID](/img/structure/B3527784.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-methylphenoxy)acetyl]piperazine](/img/structure/B3527787.png)

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B3527792.png)
